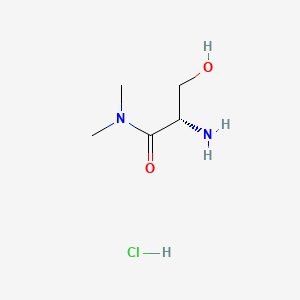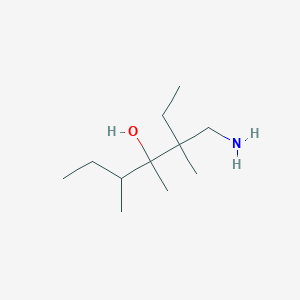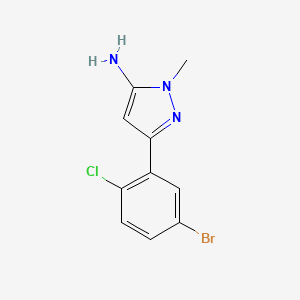
Ethyl 4-amino-2-hydroxy-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-hydroxy-3-methylbutanoate is an organic compound with the molecular formula C7H15NO3. It is a derivative of butanoic acid and contains functional groups such as an amino group, a hydroxyl group, and an ester group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-hydroxy-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-hydroxy-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-2-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-amino-2-oxo-3-methylbutanoic acid.
Reduction: Formation of 4-amino-2-hydroxy-3-methylbutanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various applications.
Wirkmechanismus
The mechanism of action of ethyl 4-amino-2-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active acid form, which can further interact with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-2-hydroxy-3-methylbutanoate can be compared with other similar compounds such as:
Ethyl 2-hydroxy-3-methylbutanoate: Lacks the amino group, resulting in different reactivity and applications.
Ethyl 4-amino-3-hydroxybutanoate: Similar structure but different positioning of the hydroxyl group, leading to variations in chemical behavior.
Ethyl 4-amino-2-hydroxybutanoate: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Eigenschaften
Molekularformel |
C7H15NO3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
ethyl 4-amino-2-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C7H15NO3/c1-3-11-7(10)6(9)5(2)4-8/h5-6,9H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
HLWQGMKTDTWYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[7.2.2.0,2,7]trideca-2,4,6-trien-8-one](/img/structure/B15312712.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)
![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-aminehydrochloride](/img/structure/B15312716.png)

![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
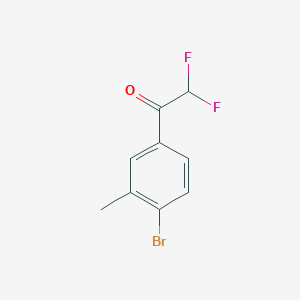
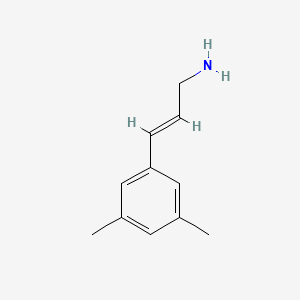
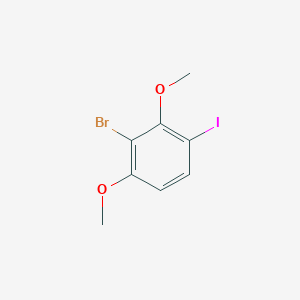
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)


